(4-Bromophenyl)acetaldehyde chemical properties and structure
(4-Bromophenyl)acetaldehyde chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
(4-Bromophenyl)acetaldehyde, a key organic compound, serves as a versatile intermediate in the synthesis of a variety of molecules, particularly in the pharmaceutical and agrochemical industries.[1] Characterized by a brominated phenyl ring attached to an acetaldehyde moiety, its structure offers unique reactivity for constructing complex molecular frameworks.[1] This document provides a comprehensive overview of its chemical and physical properties, structural information, a detailed experimental protocol for its synthesis, and its applications in drug discovery.
Chemical Structure and Identifiers
(4-Bromophenyl)acetaldehyde, also known as 2-(4-bromophenyl)acetaldehyde, possesses a relatively simple yet reactive structure. The molecule consists of a para-substituted bromophenyl group linked to an ethanal functional group.
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IUPAC Name : 2-(4-bromophenyl)acetaldehyde[2]
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SMILES : C1=CC(=CC=C1CC=O)Br[3]
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InChI : 1S/C8H7BrO/c9-8-3-1-7(2-4-8)5-6-10/h1-4,6H,5H2[4]
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InChIKey : RFBONBFMRTWGGB-UHFFFAOYSA-N[4]
Physicochemical Properties
The key physicochemical properties of (4-Bromophenyl)acetaldehyde are summarized in the table below, providing a quick reference for experimental planning and safety assessments.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₇BrO | [4] |
| Molecular Weight | 199.04 g/mol | [2][5] |
| CAS Number | 27200-79-9 | [4] |
| Appearance | Solid, White Solid, or Colorless to Pale Yellow Liquid | [1][4] |
| Melting Point | 96-97 °C | [5][6] |
| Boiling Point | 267.499 °C at 760 mmHg; 113-114 °C at 7mm Hg | [5][6] |
| Density | 1.466 g/cm³ | [5] |
| Flash Point | 99.676 °C | [5] |
| Solubility | Soluble in organic solvents (e.g., ethanol, ether); limited solubility in water. | [1] |
| Purity | Typically available at ≥95% | [4][6] |
Experimental Protocols
Synthesis of (4-Bromophenyl)acetaldehyde via Oxidation
A common and effective method for synthesizing (4-Bromophenyl)acetaldehyde is the oxidation of the corresponding primary alcohol, 2-(4-bromophenyl)ethanol. The following protocol is adapted from a similar synthesis of 2-(2-bromophenyl)acetaldehyde.[2]
Reaction:
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Starting Material: 2-(4-bromophenyl)ethanol
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Reagent: Pyridinium chlorochromate (PCC)
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Solvent: Methylene chloride (CH₂Cl₂)
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Product: (4-Bromophenyl)acetaldehyde
Procedure:
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Preparation: To a stirred suspension of pyridinium chlorochromate (1.4 equivalents) in methylene chloride, add a solution of 2-(4-bromophenyl)ethanol (1.0 equivalent) in methylene chloride at ambient temperature. An exothermic reaction may be observed.[2]
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Reaction: Continue stirring the black mixture for 12-18 hours at ambient temperature.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Workup: Upon completion, add diethyl ether to the mixture and filter the suspension through a pad of silica gel or celite to remove the chromium residue.[2]
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Purification: Wash the insoluble residue with additional diethyl ether.[2] Combine the organic filtrates and evaporate the solvents under reduced pressure using a rotary evaporator to yield the crude product.[2]
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Final Purification: If necessary, the resulting oil or solid can be further purified by flash column chromatography on silica gel.[2]
Caption: Workflow for the synthesis of (4-Bromophenyl)acetaldehyde.
Reactivity and Applications in Drug Development
(4-Bromophenyl)acetaldehyde is a valuable building block in organic synthesis due to the reactivity of both its aldehyde group and the bromine-substituted aromatic ring. The electrophilic nature of the carbonyl group allows for various nucleophilic addition reactions, while the bromine atom facilitates cross-coupling reactions for further molecular elaboration.[1]
A notable application is its use as a reagent in the synthesis of trisubstituted azetidin-2-one derivatives.[7] These derivatives have been investigated as cis-restricted analogues of Combretastatin A-4, a potent natural product with significant cytotoxic and anti-cancer activity.[7] This highlights the compound's direct relevance in medicinal chemistry and the development of novel therapeutic agents.
Caption: Synthetic utility of (4-Bromophenyl)acetaldehyde.
Spectroscopic Analysis
Structural elucidation and purity assessment of (4-Bromophenyl)acetaldehyde are typically performed using standard spectroscopic techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to confirm the molecular structure by analyzing the chemical shifts and coupling constants of the hydrogen and carbon atoms.
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Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the key functional groups, particularly the characteristic C=O stretch of the aldehyde group.
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Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight and provides information on the fragmentation pattern, further aiding in structural confirmation.[3]
Caption: Workflow for spectroscopic characterization.
Safety Information
(4-Bromophenyl)acetaldehyde is classified as harmful and an irritant. Appropriate safety precautions must be taken during handling.
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Signal Word : Warning
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Hazard Statements :
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Precautionary Statements :
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
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P271: Use only outdoors or in a well-ventilated area.
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P280: Wear protective gloves/protective clothing/eye protection/face protection.
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References
- 1. CAS 27200-79-9: 2-(4-bromophenyl)acetaldehyde | CymitQuimica [cymitquimica.com]
- 2. prepchem.com [prepchem.com]
- 3. Low-temperature oxidation of ethanol to acetaldehyde over Mo-based catalysts - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. nbinno.com [nbinno.com]
- 5. Synthesis routes of 4-Bromophenyl acetate [benchchem.com]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. (4-BROMO-PHENYL)-ACETALDEHYDE | 27200-79-9 [chemicalbook.com]
